molecular formula C23H22ClN5O2S B2638586 N-(4-chlorophenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 932496-48-5

N-(4-chlorophenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2638586
CAS RN: 932496-48-5
M. Wt: 467.97
InChI Key: UXQFNHQCLQSGGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H22ClN5O2S and its molecular weight is 467.97. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

Translocator Protein Imaging in Neurological Disorders A study on a novel radioligand, which binds to the Translocator Protein (TSPO) with high affinity, exemplifies the application of complex molecules in neuroimaging. TSPO is upregulated in activated microglia, serving as a marker of neuroinflammation. The compound studied, although not the same, shares the approach of targeting specific proteins for diagnostic purposes in conditions like glioblastoma multiforme (GBM) and potentially predicting tumor progression. This illustrates the broader use of chemically complex molecules in developing imaging agents for neurological disorders (Endres et al., 2009).

Pharmacokinetics and Metabolism Studies Another example involves the pharmacokinetic and metabolism studies of INCB018424, a selective inhibitor of Janus tyrosine kinase1/2. These types of studies are critical for understanding how drugs are absorbed, metabolized, and excreted in humans. The research provides insights into the compound's behavior in the body, including absorption rates, bioavailability, and excretion pathways, which are crucial for the development of new therapeutics (Shilling et al., 2010).

Nociceptin/Orphanin FQ Peptide Receptors Antagonism Studies on LY2940094, a novel, orally bioavailable, potent, and selective antagonist of the nociceptin opioid peptide receptor (NOP), illustrate the application of complex molecules in exploring therapeutic benefits for conditions like obesity, eating disorders, and depression. The research into receptor occupancy after administration highlights the translational aspect from preclinical models to human subjects, providing a framework for understanding the efficacy and dosing of new drugs (Raddad et al., 2016).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[2-ethyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2S/c1-2-28-14-19-21(27-28)22(31)29(13-12-16-6-4-3-5-7-16)23(26-19)32-15-20(30)25-18-10-8-17(24)9-11-18/h3-11,14H,2,12-13,15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXQFNHQCLQSGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.